molecular formula C16H21NO2 B11718533 Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate CAS No. 1398534-58-1

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate

Cat. No.: B11718533
CAS No.: 1398534-58-1
M. Wt: 259.34 g/mol
InChI Key: FHRNDAAIZFFPOL-UHFFFAOYSA-N
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Description

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is an organic compound with a complex structure that includes an ester functional group and a tertiary amine.

Preparation Methods

The synthesis of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with methyl acrylate under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The tertiary amine group can also participate in binding to receptors, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate can be compared with similar compounds such as:

Properties

CAS No.

1398534-58-1

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate

InChI

InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3

InChI Key

FHRNDAAIZFFPOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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